4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H18BrNO4 and its molecular weight is 392.249. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Characterization
Synthesis of Heterocyclic Compounds : The compound's chemical structure suggests its potential utility in the synthesis of heterocyclic compounds. For instance, research has shown the use of piperidine as a catalyst in the Michael addition of active methylene compounds to synthesize a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates, showcasing the versatility of similar structures in organic synthesis (Bakhouch et al., 2015).
Microwave-Assisted Synthesis : Novel methodologies, such as microwave-assisted synthesis, have been employed to design and synthesize complex pyran derivatives, demonstrating the evolving techniques in chemical synthesis that could apply to the compound (Hadiyal et al., 2020).
Biological Screening and Activities
Antibacterial and Antifungal Activities : Compounds with structural similarities have been screened for antibacterial and antifungal activities, indicating the potential of "4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" in biomedical applications (Kalaria et al., 2014).
Anticancer Properties : Research into fluoro-substituted benzo[b]pyran derivatives has revealed anti-lung cancer activity, suggesting that modifications of the core structure, such as those found in "this compound," could yield promising anticancer agents (Hammam et al., 2005).
GyrB Inhibitors for Tuberculosis : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the potential for compounds with a piperidine moiety to contribute to tuberculosis treatment strategies (Jeankumar et al., 2013).
Properties
IUPAC Name |
4-[1-(2-bromobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-12-10-14(11-17(21)23-12)24-13-6-8-20(9-7-13)18(22)15-4-2-3-5-16(15)19/h2-5,10-11,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRBBJPZBQWGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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